molecular formula C19H23N3O2 B2802124 N-(4-ethylphenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide CAS No. 933005-55-1

N-(4-ethylphenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

カタログ番号: B2802124
CAS番号: 933005-55-1
分子量: 325.412
InChIキー: UWORHJWSDZOTTO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-ethylphenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a hybrid structure combining an acetamide group linked to a 4-ethylphenyl ring and a 6-methyl-3-oxo-5,6,7,8-tetrahydrocinnoline core. The cinnoline scaffold is a privileged structure in drug discovery, known for its diverse biological activities. Compounds with similar structural motifs, particularly those containing the N-arylacetamide group, are extensively investigated for their potential as analgesics that may lack the hepatotoxicity associated with other common agents like acetaminophen . Researchers utilize this compound as a key intermediate or building block in the synthesis of novel heterocyclic compounds for high-throughput screening. Its primary research value lies in exploring structure-activity relationships (SAR), particularly in modulating biological pathways related to pain and inflammation. Studies on analogous compounds focus on their mechanism of action, often involving the inhibition of specific enzymes or interaction with novel biological targets to achieve a desired therapeutic effect while minimizing off-target interactions . This makes it a valuable tool for chemists and biologists working to develop new non-narcotic therapeutic pipelines.

特性

IUPAC Name

N-(4-ethylphenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-3-14-5-7-16(8-6-14)20-18(23)12-22-19(24)11-15-10-13(2)4-9-17(15)21-22/h5-8,11,13H,3-4,9-10,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWORHJWSDZOTTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C(=O)C=C3CC(CCC3=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(4-ethylphenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and pharmacological applications based on available research findings.

1. Chemical Structure and Properties

Molecular Formula : C18H18N2O3
Molecular Weight : 342.4 g/mol
IUPAC Name : this compound
Canonical SMILES : CCC1=CC=C(C=C1)NC(=O)C(=C2C(=O)C3=C(C=CC=C3)N(C2)C)C

The compound features a tetrahydrocinnoline core with an acetamide substituent and an ethylphenyl group. This unique structure is believed to contribute to its diverse biological activities.

2. Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of Tetrahydrocinnoline Core : This involves cyclization reactions that yield the tetrahydrocinnoline structure.
  • Acetamide Attachment : An acylation reaction is performed to introduce the acetamide moiety.
  • Purification and Characterization : The final product is purified and characterized using spectroscopic methods such as NMR and mass spectrometry.

3. Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential in multiple therapeutic areas.

Antimicrobial Activity

Research indicates that derivatives of tetrahydrocinnoline compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar structures possess activity against various bacterial strains, suggesting potential applications in treating infections .

Antitumor Properties

This compound has also been evaluated for its antitumor effects. Compounds with similar scaffolds have demonstrated the ability to inhibit tumor cell proliferation and induce apoptosis in cancer cell lines .

The mechanism by which this compound exerts its biological effects may involve interaction with specific enzymes or receptors. For example:

  • Enzyme Inhibition : It may inhibit lysine-specific demethylase enzymes involved in epigenetic regulation .
  • Receptor Modulation : The compound could modulate receptor activities linked to cancer progression and inflammation.

4. Case Studies

Several case studies have documented the efficacy of similar compounds:

  • Antimicrobial Study : A study demonstrated that a related tetrahydrocinnoline derivative showed broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria .
  • Cancer Research : In vitro studies indicated that a related compound significantly reduced the viability of breast cancer cells by inducing apoptosis through caspase activation .

5. Conclusion

This compound presents promising biological activities that warrant further investigation. Its unique chemical structure allows for diverse interactions within biological systems, making it a candidate for drug development in antimicrobial and anticancer therapies.

6. Future Directions

Further research should focus on:

  • In vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Studies : To elucidate the precise biochemical pathways affected by this compound.
  • Structural Modifications : To enhance potency and selectivity towards specific biological targets.

科学的研究の応用

Chemical Properties and Structure

The compound's molecular formula is C21H24N2O3C_{21}H_{24}N_{2}O_{3}, with a molecular weight of approximately 352.4 g/mol. Its structure features a tetrahydrocinnoline moiety, which is known for its biological activity.

Neuroprotective Effects

Research has indicated that compounds similar to N-(4-ethylphenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide may exhibit neuroprotective properties. This is primarily attributed to their ability to modulate neurotransmitter systems and reduce excitotoxicity associated with conditions like Alzheimer's disease and other neurodegenerative disorders. The inhibition of NMDA receptors, akin to the action of kynurenine metabolites, suggests a potential pathway for neuroprotection .

Analgesic and Anti-inflammatory Properties

Studies have shown that related compounds possess analgesic and anti-inflammatory activities. The mechanism often involves the inhibition of key inflammatory pathways and cytokine production, which could be beneficial in treating chronic pain conditions .

Antibacterial Activity

There is evidence supporting the antibacterial properties of compounds within the same class as this compound. These compounds may interfere with bacterial cell wall synthesis or protein synthesis, leading to their potential use as antibacterial agents .

Neuroprotection in Animal Models

A study investigating the neuroprotective effects of similar tetrahydrocinnoline derivatives demonstrated significant reductions in neuronal cell death in models of oxidative stress. The administration of these compounds resulted in improved cognitive function as measured by behavioral tests .

Pain Management Trials

Clinical trials assessing the analgesic effects of related compounds have shown promising results in reducing pain scores in patients with chronic pain syndromes. The compounds were well-tolerated with minimal side effects reported .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and its analogs:

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Compound Name Core Structure Acetamide Substituent Molecular Weight (g/mol) Key Features/Activities References
Target Compound 6-Methyl-3-oxo-tetrahydrocinnolin-2(3H)-yl N-(4-ethylphenyl) 339.42* Lipophilic 4-ethylphenyl group -
VUAA1 4-Ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl N-(4-ethylphenyl) ~368.44† Triazole-thio linker; sensory applications
AMC3 3-Cyano-5-(3-methoxyphenyl)-6-methyl-2-oxopyridin-1(2H)-yl N-(4-bromophenyl) ~424.30† Bromophenyl substituent; pyridinone core
Compound 3-Oxo-tetrahydrocinnolin-2(3H)-yl N-(1H-benzimidazol-2-yl) ~322.34† Benzimidazole substituent
2-(3-Oxo-tetrahydrocinnolin-2-yl)-N-(1-phenylethyl)acetamide 3-Oxo-tetrahydrocinnolin-2(3H)-yl N-(1-phenylethyl) 311.38 Phenylethyl group; same cinnoline core
V9 (Quinazolinyl analog) 4-Oxo-2-phenylquinazolin-3(3H)-yl 2-(Ethylamino) ~349.39† Quinazoline core; analgesic/anti-inflammatory activity
Morpholinone Derivative () 4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl N-(4-isopropylphenyl) 347.40 Morpholinone core; isopropylphenyl

*Calculated for C₁₉H₂₃N₃O₂; †Estimated based on molecular formula.

Core Heterocycle Modifications

  • Cinnoline vs. Quinazoline derivatives like V9 exhibit notable analgesic and anti-inflammatory activities, suggesting the cinnoline core may target similar pathways with modified selectivity .
  • Triazole (VUAA1) and Pyridinone (AMC3): These cores prioritize hydrogen bonding (VUAA1’s triazole-thio) or steric bulk (AMC3’s 3-methoxyphenyl), diverging from the cinnoline’s balanced lipophilicity .

Substituent Effects

  • 4-Ethylphenyl vs.
  • N-Aryl vs. N-Alkyl () : Replacing 4-ethylphenyl with phenylethyl () reduces aromatic surface area, possibly altering receptor binding kinetics .

Q & A

Basic: What are the optimal synthetic routes for this compound, and how do reaction conditions impact yield and purity?

Methodological Answer:
A validated synthetic approach involves multi-step reactions with careful control of temperature, solvent, and stoichiometry. For example, acetylation reactions using acetyl chloride in dichloromethane (CH₂Cl₂) with Na₂CO₃ as a base (58% yield) require iterative additions of reagents and overnight stirring to maximize conversion . Thin-layer chromatography (TLC) and gradient elution (e.g., 0–8% MeOH in CH₂Cl₂) are critical for purification. Recrystallization from ethyl acetate improves purity, as evidenced by sharp NMR peaks (e.g., δ 7.69 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) data .

Basic: Which analytical techniques are essential for characterizing this compound’s structural integrity?

Methodological Answer:
Combined spectroscopic and chromatographic methods are required:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic δ 7.16–7.69 ppm) and carbonyl groups (δ 168.0–169.8 ppm) .
  • ESI/APCI-MS : Confirms molecular ion peaks (e.g., m/z 347 [M+H]⁺) and detects dimerization (m/z 715 [2M+Na]⁺) .
  • HPLC/TLC : Monitors reaction progress and purity (>95% by area normalization) .

Advanced: How can computational methods optimize reaction design and predict regioselectivity?

Methodological Answer:
Quantum chemical calculations (e.g., density functional theory) and reaction path searches can model transition states and predict regioselectivity in heterocyclic reactions. For instance, ICReDD’s workflow integrates computational screening of solvent effects and temperature gradients to prioritize experimental conditions, reducing trial-and-error cycles by ~40% . Molecular docking (e.g., AutoDock Vina) further predicts binding interactions with biological targets, guiding functional group modifications .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:
Discrepancies in bioassay results (e.g., IC₅₀ variability) may arise from differences in:

  • Assay Conditions : pH, temperature, or solvent (DMSO vs. aqueous buffers) affecting compound solubility .
  • Target Conformations : Use molecular dynamics simulations to compare protein flexibility in docking studies .
  • Statistical Validation : Replicate assays (n ≥ 3) and apply ANOVA to identify outliers. Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Advanced: What crystallographic strategies ensure accurate structural elucidation of this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement resolves complex stereochemistry. Key steps include:

  • Data Collection : High-resolution (<1.0 Å) data at low temperature (100 K) to minimize thermal motion .
  • Twinned Data : Use SHELXE to deconvolute overlapping reflections in cases of crystal twinning .
  • Hydrogen Bonding Networks : Validate via Hirshfeld surface analysis to confirm intermolecular interactions .

Basic: What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:
Stability studies recommend:

  • Temperature : Storage at –20°C in inert atmospheres (N₂ or Ar) to prevent oxidation .
  • Solvent Compatibility : Avoid protic solvents (e.g., H₂O) to minimize hydrolysis of the acetamide moiety .
  • Light Exposure : Use amber vials to protect photolabile groups (e.g., tetrahydrocinnolin core) .

Advanced: How can structure-activity relationship (SAR) studies improve target selectivity?

Methodological Answer:
SAR optimization involves:

  • Functional Group Scanning : Replace the 4-ethylphenyl group with electron-withdrawing substituents (e.g., –Cl, –CF₃) to enhance receptor binding .
  • Scaffold Hopping : Compare bioactivity with thieno[2,3-d]pyrimidine or quinazolinone analogs to identify privileged scaffolds .
  • Metabolic Profiling : Use LC-MS/MS to track in vitro metabolite formation (e.g., hydroxylation at the 6-methyl group) .

Advanced: What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Methodological Answer:
Scale-up requires:

  • Flow Chemistry : Continuous reactors for exothermic steps (e.g., acetylation) to improve heat dissipation .
  • Green Solvents : Replace CH₂Cl₂ with cyclopentyl methyl ether (CPME) for safer large-scale use .
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression in real time .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。